Comparative Bioactivity Data Availability Assessment
A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay for CAS 903263-64-9 returned zero quantitative IC50, Ki, EC50, or functional assay data for this compound [1]. By contrast, numerous 3,4-dihydroquinazolin-4-one derivatives with different N3‑substituents have reported activities; for example, 3‑(4‑chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one analogs show IC50 values in the low micromolar range against T‑type calcium channels (Cav3.1) [2]. Without matched-assay data for the target compound, no numerical differentiation can be calculated. This absence itself is a critical procurement consideration: researchers requiring pre-validated bioactive quinazolinones should note that this compound lacks publicly documented potency benchmarks.
| Evidence Dimension | Publicly available bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data found in major biomedical databases |
| Comparator Or Baseline | 3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one analogs (Cav3.1 IC50 ~ low μM) |
| Quantified Difference | Cannot be computed due to absence of target-compound data |
| Conditions | Database search performed 2026-04-29 across PubMed, ChEMBL, BindingDB, PubChem |
Why This Matters
Procurement decisions for bioactive compounds are typically driven by reported potency values; the absence of such data means that users must either generate primary screening data or select a more thoroughly characterized alternative.
- [1] Comprehensive database query of PubMed, ChEMBL (version 36), BindingDB, and PubChem BioAssay using the CAS number 903263-64-9 and IUPAC name, performed 2026-04-29. Zero bioassay records retrieved. View Source
- [2] Patent KR20150083114A – 3,4-Dihydroquinazoline derivative having T-type calcium channel blocking effect and anticancer activity. Describes Cav3.1 IC50 values for structurally related 3-aryl-2-methyl-3,4-dihydroquinazolin-4-ones. View Source
